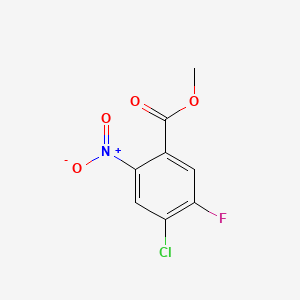
(2S,3R)-β-Hydroxyleucine Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3R)-β-Hydroxyleucine Hydrochloride is a chiral amino acid derivative with the molecular formula C6H14ClNO3 and a molecular weight of 183.63 g/mol . This compound is known for its antibacterial properties and is used in various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-β-Hydroxyleucine Hydrochloride involves regio- and stereoselective methods. One efficient method includes the hydrobromolysis of trans-β-phenyl glycidate enantiomers, followed by O-acylcarbamoylation of the obtained 3-bromohydrins, intramolecular cyclization to form oxazolidin-2-one derivatives, and subsequent ring opening .
Industrial Production Methods
化学反応の分析
Types of Reactions
(2S,3R)-β-Hydroxyleucine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amino alcohols.
Substitution: Nucleophilic substitution reactions can replace the hydroxyl group with other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include hydrobromic acid for hydrobromolysis, acyl chlorides for O-acylcarbamoylation, and bases like sodium ethoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions include oxo derivatives, amino alcohols, and substituted amino acids .
科学的研究の応用
(2S,3R)-β-Hydroxyleucine Hydrochloride has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its role in protein synthesis and enzyme interactions.
Medicine: Investigated for its potential antibacterial properties and therapeutic applications.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
作用機序
The mechanism of action of (2S,3R)-β-Hydroxyleucine Hydrochloride involves its interaction with bacterial cell walls, disrupting their synthesis and leading to cell death. The compound targets specific enzymes involved in cell wall biosynthesis, inhibiting their activity and preventing bacterial growth .
類似化合物との比較
Similar Compounds
(2S,3R)-Dihydroquercetin: Known for its antioxidant properties.
Empagliflozin: An antidiabetic medication with a similar stereochemistry.
Uniqueness
(2S,3R)-β-Hydroxyleucine Hydrochloride is unique due to its specific antibacterial properties and its role as a chiral building block in synthetic chemistry. Unlike other similar compounds, it is primarily used for its antibacterial effects and its utility in the synthesis of complex molecules .
特性
CAS番号 |
1598376-94-3 |
|---|---|
分子式 |
C6H14ClNO3 |
分子量 |
183.632 |
IUPAC名 |
(2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid;hydrochloride |
InChI |
InChI=1S/C6H13NO3.ClH/c1-3(2)5(8)4(7)6(9)10;/h3-5,8H,7H2,1-2H3,(H,9,10);1H/t4-,5+;/m0./s1 |
InChIキー |
LJDBRWYTJHYZMD-UYXJWNHNSA-N |
SMILES |
CC(C)C(C(C(=O)O)N)O.Cl |
同義語 |
threo-3-Hydroxy-L-leucine Hydrochloride; (2S,3R)-2-Amino-3-hydroxy-4-methylpentanoic acid Hydrochloride; L-threo-β-Hydroxyleucine Hydrochloride; (3R)-3-Hydroxy-L-leucine Hydrochloride; NSC 524546 Hydrochloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


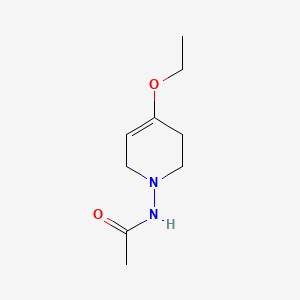
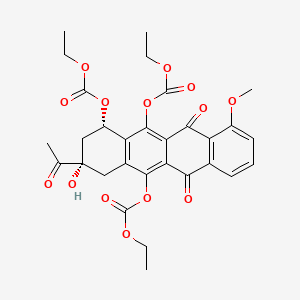
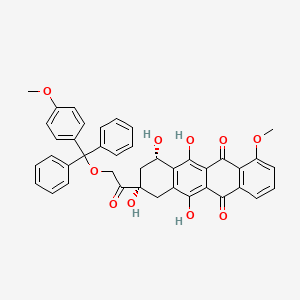
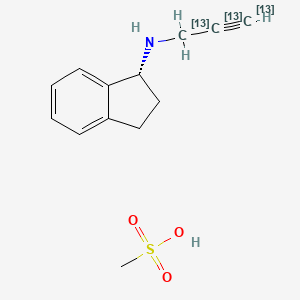
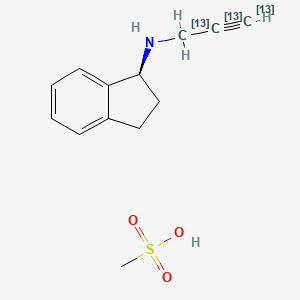
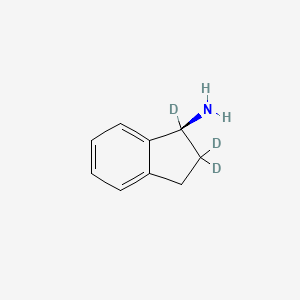
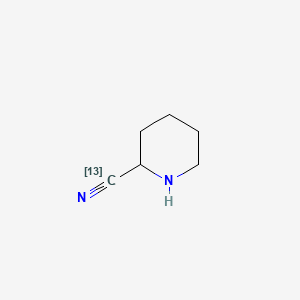
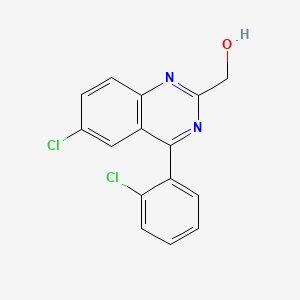
![(1R)-5,5-Dimethylbicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B586449.png)
